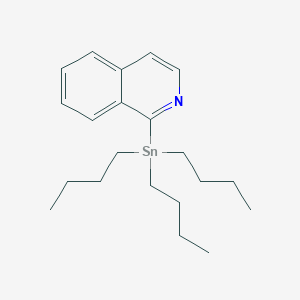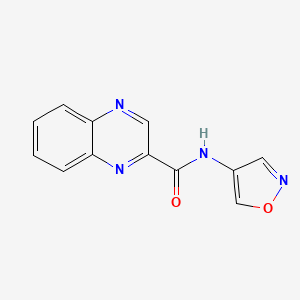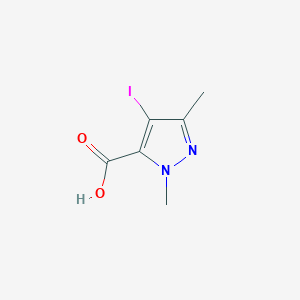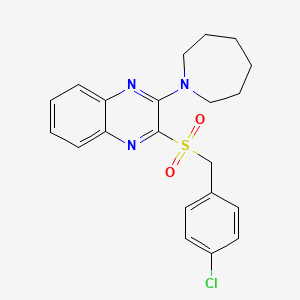
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide, also known as CFM-2, is a chemical compound that has been used in scientific research for its potential applications in various fields.
Mecanismo De Acción
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide inhibits the activity of TG2 by binding to a specific site on the enzyme. TG2 is involved in a variety of cellular processes, including cell adhesion, apoptosis, and extracellular matrix formation. By inhibiting TG2, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have a wide range of effects on cellular function, including inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TG2 activity, inhibition of cancer cell growth and metastasis, and inhibition of neurodegenerative disease progression. In addition, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide is its specificity for TG2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide is its relatively low potency, which may limit its usefulness in certain applications. In addition, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide research, including the development of more potent analogs, the study of its effects on other cellular processes and pathways, and the investigation of its potential as a therapeutic agent. In addition, the use of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide as a lead compound for drug discovery may lead to the development of novel therapies for a variety of diseases.
Métodos De Síntesis
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with acetic anhydride to form N-acetyl-4-aminobenzamide. This compound is then reacted with cyanomethyl triphenylphosphonium bromide to form N-(cyanomethyl)-4-acetamido-benzamide. This intermediate is then reacted with propan-2-ylamine to form N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to inhibit the activity of the enzyme tissue transglutaminase (TG2), which has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to inhibit the growth and metastasis of certain types of cancer cells. In drug discovery, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been used as a lead compound for the development of new drugs that target TG2.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-formamido-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10(2)16(8-7-14)13(18)11-3-5-12(6-4-11)15-9-17/h3-6,9-10H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQKYWKQITKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CC=C(C=C1)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2439184.png)


![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)


![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)


![3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2439198.png)



